molecular formula C16H19N3O3S B2785083 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034561-09-4

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2785083
CAS No.: 2034561-09-4
M. Wt: 333.41
InChI Key: KKWXPIRFKOOIMW-UHFFFAOYSA-N
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Description

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034561-09-4) is a synthetic organic compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41 g/mol . This structure consists of a 2-methylpyrimidine ring linked via an ether bond to a piperidine ring, which is further substituted with a benzenesulfonyl group. This specific molecular architecture places it within a class of pyrimidine derivatives that are of significant interest in medicinal chemistry and drug discovery. Recent scientific literature highlights the relevance of similar pyrimidine-based structures in the development of bifunctional compounds, particularly for targeted protein degradation . These novel therapeutic strategies are being explored for degrading cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle . Abnormal activation of CDK2 is implicated in the progression of various cancers, including breast and ovarian cancers, making it a high-value target for research . The mechanism of action for such compounds often involves the ubiquitin proteasome pathway, leading to the selective degradation of the target protein . Researchers can utilize 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine as a key intermediate or building block in the synthesis of more complex molecules for probing biological pathways or as a starting point for developing potential inhibitors and degraders. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Pricing and availability for various quantities, from 1mg to 100mg, can be obtained directly from suppliers .

Properties

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-17-10-9-16(18-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWXPIRFKOOIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines. The phenylsulfonyl-piperidine moiety is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenylsulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of the pyrimidine ring produces dihydropyrimidine derivatives .

Scientific Research Applications

Structure

The chemical structure of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can be depicted as follows:C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}This compound features a pyrimidine ring substituted with a piperidine moiety and a sulfonyl group, which contributes to its biological activity.

Medicinal Chemistry

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in cancer cell lines, suggesting that 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine may possess similar effects .

Neurological Research

The compound's interaction with neurotransmitter systems makes it a candidate for neurological studies. It has been proposed as a potential modulator of dopamine receptors, which are crucial in treating conditions such as schizophrenia and Parkinson's disease.

Case Study: Dopamine Receptor Modulation

A study focusing on piperidine derivatives showed that these compounds could selectively bind to dopamine D4 receptors, indicating that 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine might have applications in treating dopamine-related disorders .

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological profile. Researchers are exploring its use as a lead compound for developing new drugs targeting various diseases.

Case Study: Synthesis of Analogues

Analogues of this compound have been synthesized and evaluated for their biological activity, leading to the identification of more potent derivatives with improved efficacy and reduced side effects .

Compound NameActivity TypeIC50 (µM)Reference
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidineAnticancerNot specified
Piperidine DerivativeDopamine D4 Receptor134
Pyrimidine AnalogueVarious Biological TargetsVaries

Mechanism of Action

The mechanism of action of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The phenylsulfonyl-piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Differences

The compound is compared with 2-methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (BK75945, CAS 2034303-34-7) (). Both share a pyrimidine core and piperidinyloxy substituent but differ in the functionalization of the piperidine nitrogen:

Feature Target Compound BK75945
Substituent on Piperidine Phenylsulfonyl (C₆H₅SO₂⁻) 2-(Methylsulfanyl)pyridine-3-carbonyl
Molecular Formula C₁₆H₂₀N₃O₃S C₁₇H₂₀N₄O₂S
Molecular Weight ~334.07 g/mol 344.43 g/mol
Key Functional Groups Sulfonyl, ether, pyrimidine Thioether, pyridine, carbonyl, pyrimidine

Physicochemical Properties

  • Polarity : The phenylsulfonyl group in the target compound increases polarity and aqueous solubility compared to BK75945’s methylsulfanyl-pyridine carbonyl group, which introduces moderate polarity via the pyridine nitrogen and carbonyl .
  • In contrast, BK75945’s methylsulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, altering activity .
  • LogP (Predicted) : The target compound likely has a lower logP (more hydrophilic) than BK75945 due to the sulfonyl group’s electron-withdrawing effects.

Research Findings and Hypotheses

Kinase Inhibition : Both compounds may target ATP-binding pockets in kinases, but the phenylsulfonyl group’s bulkiness could hinder access to hydrophobic regions compared to BK75945’s compact substituent.

Antimicrobial Potential: Sulfonamide derivatives often exhibit antibacterial activity; the target compound’s sulfonyl group may enhance this effect relative to BK75945’s thioether .

Toxicity Profile : BK75945’s thioether group poses a risk of reactive metabolite formation (e.g., sulfoxides), whereas the target compound’s sulfonyl group is metabolically inert, suggesting a safer profile .

Biological Activity

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine moiety and a phenylsulfonyl group. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in various physiological processes. The compound's lipophilicity facilitates cellular uptake, allowing it to exert effects on intracellular targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine and sulfonamide functionalities can inhibit bacterial growth effectively. The evaluation of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine against various bacterial strains could reveal its potential as an antibiotic agent.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The compound's ability to bind to the active site of AChE could lead to enhanced cholinergic transmission, providing therapeutic benefits in neurodegenerative disorders.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. Similar compounds have been shown to inhibit the production of TNF-α and IL-6, which are key mediators in inflammatory pathways.

Case Studies

  • Antibacterial Activity : A study synthesized several piperidine derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfonamide groups demonstrated significant inhibition, suggesting a promising avenue for further exploration of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine's antibacterial potential .
  • AChE Inhibition : Another study focused on the synthesis of sulfonamide derivatives and assessed their AChE inhibitory activity. The findings revealed that certain derivatives exhibited potent inhibition, supporting the hypothesis that similar structures may enhance cognitive function by preventing acetylcholine breakdown .
  • Anti-inflammatory Activity : Research on related compounds indicated that they could reduce inflammation in animal models by inhibiting cytokine release. This suggests that 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine may have therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition25
Compound BAntibacterial15
Compound CAnti-inflammatory30

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and how are reaction conditions optimized?

  • Synthesis Protocol : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or coupling reactions. Key steps include sulfonylation of the piperidine ring and subsequent etherification with the pyrimidine moiety. Dichloromethane (DCM) is a common solvent, and sodium hydroxide may be used for deprotonation .
  • Optimization : Reaction parameters such as temperature (often 0–25°C), pH (controlled via bases like NaOH), and catalyst selection (e.g., phase-transfer catalysts) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the phenylsulfonyl and pyrimidine groups. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS validates purity. Differential Scanning Calorimetry (DSC) assesses thermal stability .

Q. What safety precautions are required when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what solvents/catalysts are optimal?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility of intermediates. Switch to DMSO for reactions requiring higher temperatures (>80°C) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate sulfonylation and etherification steps. Microwave-assisted synthesis reduces reaction time by 30–50% .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

  • Target Interaction : The phenylsulfonyl group may inhibit enzymes (e.g., kinases) via competitive binding to ATP pockets. The pyrimidine core could intercalate with DNA or RNA, disrupting replication .
  • Validation Assays : Use fluorescence polarization assays for enzyme inhibition studies and surface plasmon resonance (SPR) for binding affinity measurements .

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